Compound Description: (S)-17b is a potent, orally bioavailable histone deacetylase (HDAC) inhibitor. [] It exhibits selective inhibition towards class I HDAC isoforms and demonstrates strong antitumor activity, particularly against human myelodysplastic syndrome (MDS). [] (S)-17b exerts its antitumor effects by increasing intracellular acetyl-histone H3 and p21 levels, leading to G1 cell cycle arrest and apoptosis in MDS cells. []
Relevance: While structurally distinct from 3-[(dimethylamino)methyl]-N-(2-methoxy-6-methylphenyl)benzamide, (S)-17b shares the core benzamide moiety. Both compounds also feature a dimethylamino group, although in different positions and with distinct linking groups. The research context highlights (S)-17b as a promising anticancer drug candidate due to its oral activity and favorable pharmacokinetic properties. [] This comparison underscores the potential of exploring structural variations around the benzamide scaffold for diverse therapeutic applications.
Compound Description: ISQ-1 is an isoquinolinone derivative that acts as a potent blocker of the ultrarapid delayed rectifier potassium current (IKur) mediated by the Kv1.5 channel. [] It displays atrial-selective electrophysiological effects, prolonging the atrial refractory period without affecting ventricular repolarization or the QT interval. [] ISQ-1 effectively terminates atrial fibrillation in dogs with heart failure, highlighting its potential as an antiarrhythmic agent. []
Relevance: Both ISQ-1 and 3-[(dimethylamino)methyl]-N-(2-methoxy-6-methylphenyl)benzamide possess a dimethylaminomethyl substituent attached to a central aromatic ring. They both exhibit biological activity, though targeting different mechanisms. The study emphasizes ISQ-1's potential as a novel atrial fibrillation treatment, suggesting the dimethylaminomethyl group might contribute to specific pharmacological actions, which could be relevant for understanding the target compound. []
(R)-(+)- and (S)-(-)-3-Iodo-2-hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide
[125I]IBZM
Compound Description: [125I]IBZM, specifically the (S)-(-) enantiomer, displays high affinity for dopamine D-2 receptors. [] This radiolabeled benzamide is valuable for imaging and investigating dopamine D-2 receptors in vitro and in vivo. [, ] Studies demonstrate its use in single-photon emission computerized tomography (SPECT) to visualize amphetamine-induced dopamine release in the striatum, providing insights into dopaminergic abnormalities in schizophrenia. []
Relevance: [125I]IBZM shares the benzamide core structure with 3-[(dimethylamino)methyl]-N-(2-methoxy-6-methylphenyl)benzamide. Both compounds also feature a methoxy group on the benzamide ring and a substituted pyrrolidinylmethyl group attached to the amide nitrogen. This structural similarity, particularly in the (S)-(-) enantiomer, suggests potential interactions with dopamine receptors for the target compound. [, ] Notably, [125I]IBZM's use in SPECT imaging underscores the importance of this chemical class for studying neuropsychiatric disorders. [, ]
Compound Description: YM-09151-1 is recognized as a neuroleptic drug, exhibiting antipsychotic activity. [] Structural analysis reveals the presence of an intramolecular hydrogen bond between the amide nitrogen and the methoxy oxygen, a feature often associated with the bioactivity of this class of compounds. []
Relevance: The compound shares significant structural similarities with 3-[(dimethylamino)methyl]-N-(2-methoxy-6-methylphenyl)benzamide, both having a benzamide core, a methoxy substituent, and a nitrogen-containing substituent linked to the amide. YM-09151-1's characterization as a neuroleptic with antipsychotic properties raises intriguing possibilities for the pharmacological profile of 3-[(dimethylamino)methyl]-N-(2-methoxy-6-methylphenyl)benzamide, hinting at potential interactions with dopamine receptors. []
(S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide (FLB 457) and (-)-(S)-3-bromo-5,6-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]salicylamide (FLB 463)
Compound Description: FLB 457 and FLB 463 are potent and stereospecific dopamine D-2 receptor antagonists. [, ] FLB 457, a benzamide derivative, demonstrates high affinity for the D-2 receptor and exhibits preferential inhibition of apomorphine-induced hyperactivity, suggesting a lower risk of extrapyramidal side effects compared with typical antipsychotics. [] FLB 463, a salicylamide analogue of FLB 457, shares its potent D-2 receptor antagonism and displays similar conformational features. []
Relevance: The structures of FLB 457 and FLB 463 closely resemble 3-[(dimethylamino)methyl]-N-(2-methoxy-6-methylphenyl)benzamide. They all share the core benzamide structure, possess a methoxy substituent ortho to the amide, and have a (1-ethyl-2-pyrrolidinyl)methyl group attached to the amide nitrogen. The research emphasizes the importance of the S-enantiomer for their biological activity. [, ] The potent D-2 receptor antagonism exhibited by FLB 457 and FLB 463, particularly in their S-enantiomeric forms, suggests that 3-[(dimethylamino)methyl]-N-(2-methoxy-6-methylphenyl)benzamide, particularly its S-enantiomer if chiral, may also possess affinity for dopamine receptors. [, ]
Compound Description: Alizapride functions as a neuroleptic drug. [, ] Its structure is characterized by a planar benzamide moiety stabilized by an intramolecular hydrogen bond between the amide hydrogen and the oxygen atom of the methoxy group. [, ] This conformational feature is common among o-methoxybenzamides and contributes to their biological activity. [, ]
Relevance: Both Alizapride and 3-[(dimethylamino)methyl]-N-(2-methoxy-6-methylphenyl)benzamide belong to the benzamide class and share the 2-methoxybenzamide motif. The research highlights a critical structural feature in Alizapride: the intramolecular hydrogen bond within the 2-methoxybenzamide system, suggesting its potential role in the molecule's neuroleptic activity. [, ] This observation points to the possibility of a similar interaction influencing the biological activity of 3-[(dimethylamino)methyl]-N-(2-methoxy-6-methylphenyl)benzamide.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.